molecular formula C6H6BCl2NO2 B13465783 (4-Amino-3,5-dichlorophenyl)boronic acid

(4-Amino-3,5-dichlorophenyl)boronic acid

Cat. No.: B13465783
M. Wt: 205.83 g/mol
InChI Key: JATKJMCLGVHYNT-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,5-dichlorophenyl)boronic acid typically involves the reaction of 4-amino-3,5-dichlorophenylboronic ester with an appropriate hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acid or base under controlled conditions to yield the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis of boronic esters using automated reactors to ensure precise control over reaction conditions. This process ensures high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,5-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dechlorinated or deaminated products.

Scientific Research Applications

(4-Amino-3,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic acid moieties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dichlorophenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The amino and dichloro substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3,5-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block for synthesizing a wide range of compounds.

Properties

Molecular Formula

C6H6BCl2NO2

Molecular Weight

205.83 g/mol

IUPAC Name

(4-amino-3,5-dichlorophenyl)boronic acid

InChI

InChI=1S/C6H6BCl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2

InChI Key

JATKJMCLGVHYNT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)N)Cl)(O)O

Origin of Product

United States

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